(2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a methanone bridge connecting two distinct moieties:
- 2,5-Dimethylfuran-3-yl: A substituted furan ring with methyl groups at positions 2 and 3.
- 3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl: A pyrrolidine ring substituted with a 2-methylbenzimidazole group at position 2.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12-10-16(13(2)24-12)19(23)21-9-8-15(11-21)22-14(3)20-17-6-4-5-7-18(17)22/h4-7,10,15H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSVUMJFFVIITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylfuran, 2-methyl-1H-benzo[d]imidazole, and pyrrolidine.
Step 1 Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 2,5-dimethylfuran with a suitable electrophile under acidic conditions to introduce a reactive functional group.
Step 2 Coupling Reaction: The intermediate is then coupled with 2-methyl-1H-benzo[d]imidazole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Step 3 Cyclization: The final step involves the cyclization of the coupled product with pyrrolidine under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The benzimidazole moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methyl groups on the furan ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Pd/C, hydrogen gas, room temperature.
Substitution: AlCl3, alkyl halides, reflux conditions.
Major Products
Oxidation: Furan epoxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated furan derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its heterocyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The benzimidazole moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a candidate for anticancer studies.
Anti-inflammatory Agents: Its structural features suggest potential anti-inflammatory activity.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Pharmaceuticals: It can be a precursor for the synthesis of various pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The furan and pyrrolidine rings can interact with enzyme active sites, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Benzimidazole-Pyrrolidine Derivatives
Compounds sharing the benzimidazole-pyrrolidine scaffold (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole ) exhibit structural similarities. Key differences include:
- Substituent Variations: The target compound replaces the benzo[d][1,3]dioxol-5-yloxy group with a dimethylfuran-methanone system.
- Synthetic Routes: Analogous compounds are synthesized via condensation of aldehydes with diaminobenzene derivatives under nitrogen, whereas the target compound likely requires multi-step coupling of furan and pyrrolidine precursors .
Table 1: Structural Comparison of Benzimidazole Derivatives
Methanone-Linked Heterocycles
Methanone bridges are common in drug design to enhance rigidity and bioavailability. For example:
- (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone: This compound uses a pyrazole-thiophene system linked via methanone. Unlike the target compound, it lacks a benzimidazole but incorporates electron-withdrawing cyano groups, which may influence solubility .
Table 2: Methanone-Linked Heterocycles
Furan-Pyrrolidine Derivatives
The compound 2,5-Dimethyl-4-(pyrrolidin-1-yl)-3(2H)-furanone (FDB019434) shares the dimethylfuran-pyrrolidine motif with the target compound but lacks the benzimidazole and methanone bridge. This simpler structure is associated with flavoring agents and fragrances, highlighting how structural additions (e.g., benzimidazole) can shift applications toward pharmaceuticals .
Biological Activity
The compound (2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. This compound features a furan ring, a benzimidazole moiety, and a pyrrolidine ring, which collectively contribute to its diverse applications in medicinal chemistry and other scientific fields. The focus of this article is to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it is characterized by the following structural components:
- Furan Ring : A five-membered aromatic ring with oxygen.
- Benzimidazole Moiety : Known for its biological activity, particularly in drug development.
- Pyrrolidine Ring : A saturated five-membered ring that can enhance binding interactions with biological targets.
The biological effects of this compound are primarily mediated through interactions with various biological macromolecules:
- DNA Interaction : The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The furan and pyrrolidine rings may interact with enzyme active sites, leading to inhibition of specific enzymatic activities.
- Protein Binding : The compound may also bind to proteins, influencing their function and activity.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. The presence of the benzimidazole moiety in this compound suggests potential effectiveness against various bacterial strains. In vitro studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Benzimidazole Derivatives | Antimicrobial | |
| (2,5-Dimethylfuran) | Antifungal |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Its ability to intercalate with DNA suggests it may disrupt cancer cell proliferation. Preliminary studies have shown that derivatives can induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Apoptosis Induction |
| MCF7 | 20 | Growth Inhibition |
Anti-inflammatory Activity
The structural features of this compound suggest potential anti-inflammatory properties. Compounds similar to this have been shown to reduce inflammation markers in various models. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of benzimidazole derivatives and found that they significantly inhibited tumor growth in xenograft models.
- Antimicrobial Efficacy : Research in Antibiotics demonstrated that modifications on the benzimidazole structure enhanced antimicrobial potency against resistant strains.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis of this compound likely involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidine-benzoimidazole core via nucleophilic substitution or cyclization reactions. For example, coupling 2-methylbenzoimidazole with a substituted pyrrolidine precursor under reflux in dimethylformamide (DMF) or tetrahydrofuran (THF) .
- Step 2: Introduction of the 2,5-dimethylfuran moiety via a ketone coupling reaction, possibly using a Friedel-Crafts acylation or Grignard reagent .
Critical Conditions: - Temperature control (60–120°C range, depending on the step) .
- Use of catalysts like palladium for cross-coupling or Lewis acids (e.g., AlCl₃) for acylation .
- Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization .
Advanced: How can computational methods guide the prediction of this compound’s biological target interactions?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., histamine or serotonin receptors, given the benzoimidazole motif) . Validate results with experimental binding assays.
- MD Simulations: Perform molecular dynamics (MD) simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over time .
- Validation: Cross-reference computational predictions with in vitro assays (e.g., radioligand displacement studies) .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity and purity?
Answer:
- NMR Spectroscopy: Prioritize ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on furan, benzoimidazole protons) .
- HPLC: Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- Mass Spectrometry: High-resolution LCMS or EIMS for molecular weight confirmation (e.g., m/z 365 [M+H]⁺) .
Advanced: How can researchers resolve contradictions in reported biological activity data across different assays?
Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (pH, incubation time) .
- Metabolic Stability Testing: Use liver microsome assays to identify metabolite interference .
- SAR Analysis: Compare structural analogs (e.g., substituent variations on the furan or pyrrolidine rings) to isolate activity drivers .
Basic: What pharmacokinetic properties should be prioritized in preliminary ADME studies?
Answer:
- Solubility: Measure in PBS or simulated gastric fluid using shake-flask methods .
- Permeability: Perform Caco-2 cell assays or PAMPA to predict intestinal absorption .
- CYP Inhibition: Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
Advanced: What strategies optimize the benzo[d]imidazole moiety for enhanced target selectivity?
Answer:
- Substituent Scanning: Synthesize derivatives with varied alkyl/aryl groups at the 2-position of benzoimidazole and test against off-target receptors .
- Crystallography: Resolve co-crystal structures with the target protein (e.g., using X-ray diffraction ) to identify key binding residues.
- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify substituent contributions to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
